molecular formula C33H30N2O4S B11659277 Ethyl 5-methyl-4-phenyl-2-[({2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Ethyl 5-methyl-4-phenyl-2-[({2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11659277
M. Wt: 550.7 g/mol
InChI Key: OTXMMASJCZZGKQ-UHFFFAOYSA-N
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Description

ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or toluene, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(METHOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(ETHOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties.

Properties

Molecular Formula

C33H30N2O4S

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl 5-methyl-4-phenyl-2-[[2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C33H30N2O4S/c1-5-38-33(37)30-29(23-11-7-6-8-12-23)21(4)40-32(30)35-31(36)26-19-28(34-27-14-10-9-13-25(26)27)22-15-17-24(18-16-22)39-20(2)3/h6-20H,5H2,1-4H3,(H,35,36)

InChI Key

OTXMMASJCZZGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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